Semialactone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

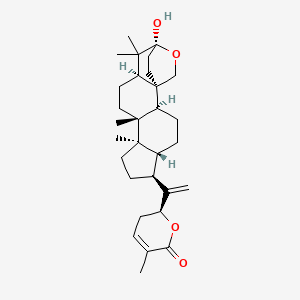

Semialactone is a triterpenoid compound isolated from the stem bark of the plant Rhus javanica . It belongs to the dammarane triterpenes family and has been studied for its various biological activities . This compound is a colorless liquid with an unpleasant pungent odor and is soluble in organic solvents such as ethanol and methylene chloride but insoluble in water .

科学的研究の応用

In chemistry, it is used as a reference compound for studying the structure and reactivity of triterpenoids . In biology, semialactone has shown potential as an immune modulator and has been studied for its prophylactic activity related to the Herpes simplex virus type I . In medicine, this compound has been investigated for its antineoplastic effects, making it a potential candidate for cancer treatment . Additionally, this compound has applications in agriculture as an insecticide and fungicide .

作用機序

Target of Action

Semialactone is a triterpene compound . Triterpenes are a class of chemical compounds composed of three terpene units with the molecular formula C30H48; they may also be thought of as consisting of six isoprene units They are widespread in nature and are commonly found in a variety of organisms.

Result of Action

This compound is one of the dammarane triterpenes that have been isolated from the stem bark of Rhus javanica

Safety and Hazards

Semialactone should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化学分析

Biochemical Properties

Semialactone is a triterpenes compound It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that triterpenes, the class of compounds to which this compound belongs, can have various effects on cells, including influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

準備方法

Semialactone can be isolated from natural sources such as Rhus javanica . The extraction process involves using organic solvents to separate the compound from the plant material. The structure of this compound has been elucidated using various 2D-NMR techniques, including HMQC, 1H-1H COSY, and HMBC .

化学反応の分析

Semialactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of semialactic acid .

類似化合物との比較

Semialactone is structurally similar to other dammarane triterpenes such as isofouquierone peroxide and fouquierone . These compounds share a common triterpenoid backbone but differ in their functional groups and specific structural features. For example, isofouquierone peroxide contains a peroxide group, while fouquierone has a different arrangement of hydroxyl groups . Other similar compounds include schisanlactone D, schisanlactone A, schisanlactone C, and longipedlactone J . These compounds have similar structures but differ in their physicochemical properties, bioactivity, and pharmacological properties .

特性

IUPAC Name |

(2S)-2-[1-[(1S,2S,5R,6S,9R,10R,13R,15S)-15-hydroxy-9,10,14,14-tetramethyl-16-oxapentacyclo[13.2.2.01,13.02,10.05,9]nonadecan-6-yl]ethenyl]-5-methyl-2,3-dihydropyran-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-18-7-9-22(34-25(18)31)19(2)20-11-13-27(5)21(20)8-10-24-28(27,6)14-12-23-26(3,4)30(32)16-15-29(23,24)17-33-30/h7,20-24,32H,2,8-17H2,1,3-6H3/t20-,21-,22+,23+,24+,27-,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMZYIRHZHRDGC-GJHSOGOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(OC1=O)C(=C)C2CCC3(C2CCC4C3(CCC5C46CCC(C5(C)C)(OC6)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](OC1=O)C(=C)[C@H]2CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@]46CC[C@@](C5(C)C)(OC6)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the biological activity of semialactone?

A1: this compound, a dammarane triterpene, has been shown to exhibit inhibitory activity against human acyl-CoA:cholesterol acyltransferase (hACAT). [] This enzyme plays a crucial role in the synthesis and storage of cholesterol esters. []

Q2: What is the source of this compound?

A2: this compound has been isolated from the stem bark of Rhus javanica [] and the branches of Rhus chinensis. []

Q3: How potent is this compound as an hACAT inhibitor?

A3: Studies demonstrated that this compound inhibits both human ACAT1 and ACAT2. The IC50 values for human ACAT1 and ACAT2 were 79.1 μM and 76.9 μM, respectively. []

Q4: What is the structural characterization of this compound?

A4: While the provided abstracts don't detail the spectroscopic data, they mention that the structure of this compound was elucidated using 2D-NMR analysis, including HMQC, 1H-1H COSY, and HMBC. [] For a comprehensive understanding of its structural characterization, referring to the full research articles is recommended.

Q5: Are there any ongoing studies on this compound's therapeutic potential?

A5: While the provided abstracts highlight this compound's hACAT inhibitory activity, further research is needed to fully explore its therapeutic potential for conditions like hypercholesterolemia or atherosclerosis. [] Investigating its mechanism of action, efficacy in preclinical models, and potential side effects will be crucial for future development.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/no-structure.png)